(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with butoxy and ethoxy groups The presence of a pyridinyl group further adds to its complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process One common method starts with the preparation of the thiazole ring, followed by the formation of the triazole ring through cyclization reactions The benzylidene group is then introduced via a condensation reaction with appropriate aldehydes The butoxy and ethoxy groups are introduced through etherification reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. Purification processes such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development. Researchers are also investigating its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical or chemical characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with pathways involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with fused benzene rings, such as naphthalene, also exhibit aromaticity and can undergo similar chemical reactions.
Uniqueness
What sets this compound apart is its combination of functional groups and ring structures, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
609794-92-5 |
---|---|
Molecular Formula |
C22H22N4O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H22N4O3S/c1-3-5-11-29-17-9-8-15(12-18(17)28-4-2)13-19-21(27)26-22(30-19)24-20(25-26)16-7-6-10-23-14-16/h6-10,12-14H,3-5,11H2,1-2H3/b19-13- |
InChI Key |
BKGIAMKHJXOTAN-UYRXBGFRSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC |
Origin of Product |
United States |
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